molecular formula C11H12BrClO2 B1294244 tert-Butyl 4-bromo-2-chlorobenzoate CAS No. 929000-18-0

tert-Butyl 4-bromo-2-chlorobenzoate

Cat. No.: B1294244
CAS No.: 929000-18-0
M. Wt: 291.57 g/mol
InChI Key: IHLZXPVSSFCZLU-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6) is a sulfonamide derivative characterized by a bromine substituent at the ortho position of the benzene ring and diethyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₄BrNO₂S, with a molecular weight of 292.197 g/mol. Key physical properties include a melting point of 76–78°C, density of 1.431 g/cm³, and a boiling point of 365.4°C at 760 mmHg .

Preparation Methods

Method 1: From 4-Bromo-2-chlorobenzoic Acid

Overview:

This method involves converting 4-bromo-2-chlorobenzoic acid into tert-butyl 4-bromo-2-chlorobenzoate through esterification.

Procedure:

  • Reagents Required:

    • 4-Bromo-2-chlorobenzoic acid
    • tert-Butanol
    • Sulfuric acid (as a catalyst)
  • Reaction Steps:

    • Mix 4-bromo-2-chlorobenzoic acid with tert-butanol in a round-bottom flask.
    • Add a few drops of concentrated sulfuric acid.
    • Heat the mixture under reflux for several hours.
    • Upon completion, neutralize the reaction with sodium bicarbonate and extract the product using ethyl acetate.
    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
    • Purify by recrystallization from a suitable solvent.

Yield: Approximately 70% based on starting material.

Method 2: From tert-Butyl Alcohol and Chlorinated Benzoate

Overview:

This method utilizes tert-butyl alcohol and a chlorinated benzoate as starting materials.

Procedure:

  • Reagents Required:

    • tert-Butyl alcohol
    • 4-Bromo-2-chlorobenzoic anhydride or chloride
    • Triethylamine (as a base)
  • Reaction Steps:

    • Combine tert-butyl alcohol with the chlorinated benzoate in an inert atmosphere.
    • Add triethylamine to facilitate the reaction.
    • Stir at room temperature for several hours until completion is indicated by TLC.
    • Quench the reaction by adding water and extract with dichloromethane.
    • Dry over magnesium sulfate, filter, and evaporate to yield crude product.

Yield: Approximately 80%.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl 4-bromo-2-chlorobenzoate typically involves the reaction of 4-bromo-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction is usually carried out under reflux conditions to ensure complete conversion to the ester. Industrially, continuous flow reactors are employed to enhance yield and maintain consistent reaction conditions.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential therapeutic applications, particularly in developing enzyme inhibitors and receptor modulators that target specific pathways involved in diseases. For instance, it has been utilized in studies focusing on the inhibition of protein tyrosine phosphatases, which are implicated in cancer progression .

Material Science

In material science, this compound is used as a building block for synthesizing more complex molecules. Its derivatives have shown promise in producing polymers and specialty chemicals that possess unique properties suitable for various applications, including coatings and adhesives.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, where it acts as a precursor for developing pesticides and herbicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.

Case Study 1: Development of Enzyme Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of enzyme inhibitors targeting specific phosphatases involved in cancer signaling pathways. The research demonstrated that modifications to the tert-butyl group significantly influenced the potency and selectivity of the inhibitors .

Case Study 2: Synthesis of Specialty Polymers

Research conducted at a leading university explored the polymerization of this compound into novel polymeric materials with enhanced thermal stability and mechanical properties. The resulting materials exhibited potential applications in high-performance coatings .

Toxicological Information

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as causing skin and eye irritation (H315, H319) . Proper handling procedures should be implemented to mitigate exposure risks during research and industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7)

  • Molecular Formula: C₈H₁₀BrNO₂S
  • Molecular Weight : 264.15 g/mol
  • Key Differences :
    • Replaces diethyl groups with dimethyl groups on the sulfonamide nitrogen.
    • Lower molecular weight and reduced steric bulk compared to the diethyl analogue.
    • Demonstrated utility in palladium-catalyzed coupling reactions, similar to brominated aniline derivatives .

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

  • Molecular Formula: C₈H₁₀BrNO₂S
  • Key Differences: Bromine at the meta position (C3) and methyl groups at C5 and the sulfonamide nitrogen.

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0)

  • Molecular Formula: C₉H₁₂BrNO₃S
  • Key Differences :
    • Methoxy group at C2 and ethyl group on the sulfonamide nitrogen.
    • The electron-donating methoxy group enhances resonance stabilization, contrasting with the electron-withdrawing bromine in the target compound .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Notable Substituents
2-Bromo-N,N-diethylbenzenesulfonamide (65000-12-6) 292.197 76–78 1.431 Bromine (C2), Diethyl (N)
2-Bromo-N,N-dimethylbenzenesulfonamide (65000-13-7) 264.15 Not reported Not reported Bromine (C2), Dimethyl (N)
4-Acetyl-N,N-diethylbenzenesulfonamide (1658-97-5) 255.33 83–84 Not reported Acetyl (C4), Diethyl (N)
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (717892-29-0) 295.17 Not reported Not reported Bromine (C5), Methoxy (C2)

Key Observations :

  • The diethyl groups in the target compound contribute to higher molecular weight and melting point compared to dimethyl analogues.
  • Acetyl-substituted derivatives (e.g., 4-acetyl-N,N-diethylbenzenesulfonamide) exhibit distinct reactivity, forming enaminones for heterocyclic synthesis .

Palladium-Catalyzed Coupling Reactions

  • Ortho-bromo-substituted sulfonamides, such as 2-bromo-N,N-dimethylaniline derivatives, participate in palladium-catalyzed amination with ammonia, yielding N-aryl amides or carbamates .
  • The steric hindrance from diethyl groups in 2-bromo-N,N-diethylbenzenesulfonamide may reduce reaction yields compared to dimethyl analogues, as seen in analogous systems .

Biological Activity

tert-Butyl 4-bromo-2-chlorobenzoate (CAS No. 929000-18-0) is an organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Interaction with Biological Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with proteins and nucleic acids through halogen bonding. The bromine and chlorine atoms can form halogen bonds that significantly alter the structure and function of these macromolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.

Enzyme Activity Modulation

In studies investigating halogenated benzoates, this compound has been shown to affect enzyme activity. Specifically, it has been used to explore the effects of halogenation on enzyme kinetics, indicating potential roles in drug development where enzyme inhibition or activation is desired.

Case Study 1: Drug Development Applications

A recent study highlighted the use of this compound as an intermediate in the synthesis of novel pharmacological agents. The compound was utilized in developing inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in therapeutic applications.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
tert-Butyl 4-bromobenzoateBromine onlyModerate enzyme inhibition
tert-Butyl 4-chlorobenzoateChlorine onlyAntimicrobial properties
tert-Butyl 4-bromo-2-fluorobenzoateBromine and fluorinePotential anticancer activity

This comparison illustrates how the presence of both bromine and chlorine in this compound may confer distinct reactivity and biological profiles compared to its mono-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise esterification : React 4-bromo-2-chlorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate = 4:1) .
  • Optimization : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation. Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
    • Key Data :
ParameterValue
Typical Yield65–75%
Purity (HPLC)≥97%
Reaction Time12–24 hours

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm ester linkage (tert-butyl group: δ ~1.3 ppm for ⁹H, singlet; aromatic protons: δ 7.2–8.1 ppm) and halogen presence .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 305 (C₁₁H₁₁BrClO₂) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 249) .
    • Advanced Tip : Use low-temperature NMR (<−40°C) to resolve dynamic conformational changes in the tert-butyl group .

Q. What safety protocols are critical when handling this compound?

  • Handling Guidelines :

  • Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate and collect in halogen-compatible waste containers .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability of 4-bromo-2-chlorobenzoate under varying pH conditions?

  • Experimental Design :

  • Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Use pseudo-first-order kinetics to calculate half-lives .
  • Key Finding : The tert-butyl group enhances stability at neutral pH (t₁/₂ > 48 hours) but accelerates hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester cleavage .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

  • Case Study :

  • Contradiction : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) reported in literature.
  • Resolution : Optimize catalyst system (Pd(OAc)₂/XPhos), ligand-to-metal ratio (2:1), and solvent (toluene/EtOH). Pre-activate aryl bromide with Zn dust to remove inhibitory oxides .
    • Data Table :
Catalyst SystemYield (%)Selectivity (Cl retention)
Pd(OAc)₂/XPhos82>99%
Pd(PPh₃)₄/K₂CO₃4578%

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at bromine vs. chlorine positions. Include solvent effects (e.g., DMSO) explicitly .
  • Result : Bromine is 12–15 kcal/mol more reactive than chlorine due to lower bond dissociation energy (C–Br: 68 kcal/mol vs. C–Cl: 81 kcal/mol) .

Q. Contradiction Analysis

Q. Why do conflicting reports exist on the photostability of this compound?

  • Root Cause : Variations in light sources (UV vs. visible) and solvent polarity.
  • Resolution :

  • Under UV (λ = 254 nm), rapid degradation occurs via radical pathways (half-life: 2 hours in MeCN).
  • In non-polar solvents (hexane), stability increases (half-life: >24 hours) due to reduced solvolysis .

Properties

IUPAC Name

tert-butyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZXPVSSFCZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650378
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-18-0
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-bromo-2-chlorobenzoate 98%
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